molecular formula C10H15NO B15095190 2-(Methylamino)-2-(p-tolyl)ethanol

2-(Methylamino)-2-(p-tolyl)ethanol

Cat. No.: B15095190
M. Wt: 165.23 g/mol
InChI Key: DZMFJBJWYCXBCT-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(p-tolyl)ethanol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(p-tolyl)ethanol typically involves the reaction of p-tolylacetone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(p-tolyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of p-tolylacetone or p-tolylacetaldehyde.

    Reduction: Formation of various methylamine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(p-tolyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-phenylethanol
  • 2-(Methylamino)-2-phenylethanol
  • 2-(Methylamino)-2-(m-tolyl)ethanol

Uniqueness

2-(Methylamino)-2-(p-tolyl)ethanol is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The presence of the p-tolyl group can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(methylamino)-2-(4-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3

InChI Key

DZMFJBJWYCXBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CO)NC

Origin of Product

United States

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